molecular formula C11H19NO2S B7363575 N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide

N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide

Cat. No.: B7363575
M. Wt: 229.34 g/mol
InChI Key: NEMYSEKGBHDPLH-UHFFFAOYSA-N
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Description

N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide is a unique compound characterized by its spirocyclic structure, which consists of a spiro[3.3]heptane core fused with a cyclobutane ring and a sulfonamide group.

Properties

IUPAC Name

N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-15(14,10-3-1-4-10)12-9-7-11(8-9)5-2-6-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMYSEKGBHDPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)NC2CC3(C2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[33]heptan-2-ylcyclobutanesulfonamide typically involves the formation of the spiro[3One common method for synthesizing spiro[3.3]heptane involves the thermal reaction of N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine, followed by hydrolysis of the intermediate vinamidinium salts . This reaction yields spiro[3.3]heptanes in good yields and can be adapted to introduce various substituents.

Industrial Production Methods

Industrial production of N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yields and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-spiro[3.3]heptan-2-ylcyclobutanesulfonamide is unique due to its combination of a spiro[3.3]heptane core and a cyclobutane ring fused with a sulfonamide group. This structure provides a distinct three-dimensional shape that can enhance binding interactions with biological targets, making it a valuable scaffold in drug design .

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